molecular formula C12H15N3O B2681626 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide CAS No. 2411248-13-8

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide

Cat. No.: B2681626
CAS No.: 2411248-13-8
M. Wt: 217.272
InChI Key: DDVLWAKFGMLARP-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with but-2-ynoic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-12(16)14-9-10-5-3-6-11-13-7-8-15(10)11/h7-8,10H,3,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVLWAKFGMLARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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